(17beta)-17-(Acetyloxy)-17-ethynylestra-3,5-dien-3-yl acetate
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Overview
Description
(17beta)-17-(Acetyloxy)-17-ethynylestra-3,5-dien-3-yl acetate is a synthetic steroidal compound. It belongs to the class of estrogens and is structurally related to estradiol. This compound is known for its potent estrogenic activity and is used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (17beta)-17-(Acetyloxy)-17-ethynylestra-3,5-dien-3-yl acetate typically involves multiple steps, starting from estrone or estradiol. The key steps include:
Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Oxidation and Reduction: The compound undergoes selective oxidation and reduction reactions to achieve the desired dien structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Ethynylation: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Techniques like recrystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
(17beta)-17-(Acetyloxy)-17-ethynylestra-3,5-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroidal compounds.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar structure but lacks the ethynyl and acetate groups.
Ethinylestradiol: A synthetic estrogen with an ethynyl group but without the acetate group.
Mestranol: A synthetic estrogen with an additional methoxy group.
Uniqueness: (17beta)-17-(Acetyloxy)-17-ethynylestra-3,5-dien-3-yl acetate is unique due to its specific structural modifications, which confer enhanced stability and potency compared to natural estrogens. These modifications also influence its pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C24H30O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H30O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,6,14,19-22H,7-13H2,2-4H3/t19?,20?,21?,22?,23-,24-/m0/s1 |
InChI Key |
YEYKVQBNDAWJJW-IEACUXLISA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CC[C@]4(C3CC[C@]4(C#C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Origin of Product |
United States |
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